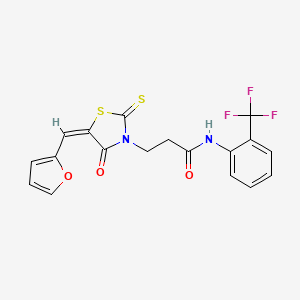

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)propanamide

Description

BenchChem offers high-quality (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O3S2/c19-18(20,21)12-5-1-2-6-13(12)22-15(24)7-8-23-16(25)14(28-17(23)27)10-11-4-3-9-26-11/h1-6,9-10H,7-8H2,(H,22,24)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEMLAXOCZHJQA-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)propanamide is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of thiazolidinone derivatives typically involves the condensation of isothiocyanates with appropriate aldehydes or ketones. The specific compound features a furan moiety, which is known to enhance biological activity through various mechanisms. The trifluoromethyl group contributes to the lipophilicity and metabolic stability of the molecule.

Anticancer Activity

-

Mechanism of Action :

- Thiazolidinones have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases. The presence of the furan ring enhances interaction with cellular targets, potentially increasing cytotoxicity against tumor cells.

-

In Vitro Studies :

- Research indicates that compounds similar to (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)propanamide exhibit significant antiproliferative effects. For instance, derivatives with similar structures have demonstrated IC50 values ranging from 7.0 to 20.3 µM against various human cancer cell lines such as A549 and HepG2 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)propanamide | A549 | 15.0 |

| Similar Derivative | PC-3 | 10.0 |

| Similar Derivative | HepG2 | 12.5 |

Antimicrobial Activity

Thiazolidinones have also been evaluated for their antimicrobial properties. Compounds with structural similarities have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- In Vitro Testing :

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 16 |

| E. coli | 32 |

Case Studies

-

Cytotoxicity Evaluation :

- In a study comparing various thiazolidinone derivatives, it was found that modifications at the C-terminal significantly influenced cytotoxicity profiles across different cancer cell lines . The compound's ability to induce apoptosis was confirmed through MTT assays, demonstrating its potential as an anticancer agent.

-

Molecular Docking Studies :

- Molecular docking simulations have suggested that this compound interacts favorably with key proteins involved in cancer progression, including DDX3 helicase, a known target for anticancer drugs . Binding affinities were calculated using computational methods, supporting the hypothesis that this compound could inhibit critical pathways in cancer cells.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its effectiveness against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Key Findings:

- Cytotoxic Effects : The compound has shown cytotoxic effects on human leukemia cell lines with IC50 values indicating effective inhibition of cell proliferation. For example, derivatives similar to this compound have been reported to exhibit antiproliferative activity against cancer cells such as HepG2 (liver cancer) and MCF7 (breast cancer) with IC50 values ranging from 5.1 to 22.08 µM .

- Mechanism of Action : The mechanism involves the activation of caspases leading to programmed cell death. Flow cytometric analysis has confirmed the induction of apoptosis in treated cells .

- Case Studies : In one study, the compound was tested against multiple cancer cell lines, demonstrating percent growth inhibitions (PGIs) of over 70% in several cases, highlighting its potential as a lead compound for further development in anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Research Insights:

- Broad-Spectrum Activity : Studies indicate that the compound exhibits broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria .

- Mechanism of Action : The interaction of the thioxothiazolidinone core with bacterial enzymes may disrupt essential cellular processes, leading to bacterial death .

- Comparative Studies : When compared to similar compounds, this compound demonstrated superior activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.